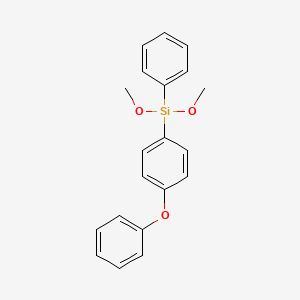
Dimethoxy(4-phenoxyphenyl)(phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxy(4-phenoxyphenyl)(phenyl)silane is an organosilicon compound with the molecular formula C20H20O3Si It is characterized by the presence of a phenyl group, a 4-phenoxyphenyl group, and two methoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethoxy(4-phenoxyphenyl)(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with 4-phenoxyphenylmagnesium bromide, followed by methanolysis to introduce the methoxy groups. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxy(4-phenoxyphenyl)(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dimethoxy(4-phenoxyphenyl)(phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Dimethoxy(4-phenoxyphenyl)(phenyl)silane exerts its effects depends on its application. In chemical reactions, the silicon atom acts as a central point for various transformations, facilitating the formation of new bonds and functional groups. In biological systems, the compound may interact with cellular components, influencing processes such as cell adhesion and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyltrimethoxysilane: Similar structure but with three methoxy groups.
Diphenyldimethoxysilane: Contains two phenyl groups instead of a phenyl and a 4-phenoxyphenyl group.
Tetramethoxysilane: Contains four methoxy groups without any phenyl groups.
Uniqueness
Dimethoxy(4-phenoxyphenyl)(phenyl)silane is unique due to the presence of both a phenyl and a 4-phenoxyphenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in applications requiring specific interactions with other molecules or materials .
Eigenschaften
Molekularformel |
C20H20O3Si |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
dimethoxy-(4-phenoxyphenyl)-phenylsilane |
InChI |
InChI=1S/C20H20O3Si/c1-21-24(22-2,19-11-7-4-8-12-19)20-15-13-18(14-16-20)23-17-9-5-3-6-10-17/h3-16H,1-2H3 |
InChI-Schlüssel |
JXCJVGOUQAUTOH-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














